

Application Note: Synthesis of a PROTAC Utilizing an m-PEG5-Br Linker

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Compound of Interest

Compound Name: *m*-PEG5-Br

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. [1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The linker is a critical component, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3][4][5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the molecule.[1][3][6] The **m-PEG5-Br** linker, a monodisperse PEG linker with five ethylene glycol units and a terminal bromide, is a versatile building block for PROTAC synthesis.[7][8] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to a POI or E3 ligase ligand.[7][8]

This application note provides a generalized protocol for the synthesis of a PROTAC using an **m-PEG5-Br** linker.

Data Presentation

Table 1: Physicochemical Properties of **m-PEG5-Br**

Property	Value	Reference
CAS Number	854601-80-2	[7]
Molecular Formula	C11H23O5Br	[7]
Molecular Weight	315.2 g/mol	[7]
Appearance	Colorless to light yellow oil	
Purity	≥95%	[7]
Storage	Store at -5°C, keep dry and avoid sunlight.	[7]

Experimental Protocols

This section outlines a representative multi-step synthesis of a hypothetical PROTAC, herein named "PROTAC-X," using **m-PEG5-Br**. This protocol assumes the POI ligand (POI-NH₂) contains a primary amine and the E3 ligase ligand (E3L-COOH) possesses a carboxylic acid for amide bond formation.

Step 1: Synthesis of m-PEG5-POI Ligand Conjugate (Intermediate 1)

This step involves the nucleophilic substitution of the bromide on **m-PEG5-Br** by the amine group of the POI ligand.

- Reagents:

- **m-PEG5-Br** (1.0 eq)
- POI-NH₂ (1.2 eq)
- Potassium carbonate (K₂CO₃) (3.0 eq)
- Acetonitrile (CH₃CN)

- Procedure:

- Dissolve POI-NH₂ and K₂CO₃ in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add **m-PEG5-Br** to the reaction mixture.
- Heat the reaction to 80°C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
- Characterize the product by ¹H NMR and mass spectrometry.

Step 2: Synthesis of PROTAC-X

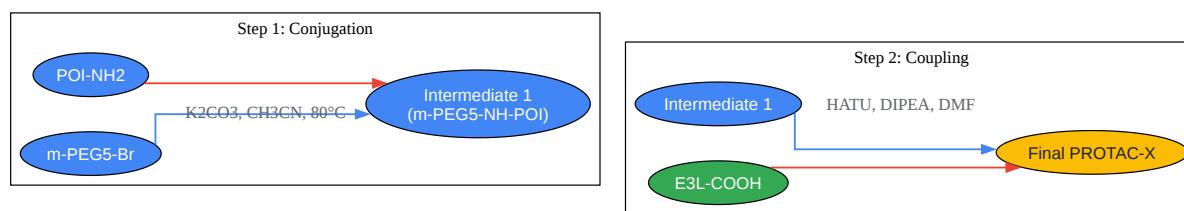
This step involves the coupling of Intermediate 1 with the E3 ligase ligand via amide bond formation.

- Reagents:
 - Intermediate 1 (1.0 eq)
 - E3L-COOH (1.1 eq)
 - HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
 - DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
 - Dimethylformamide (DMF)

- Procedure:

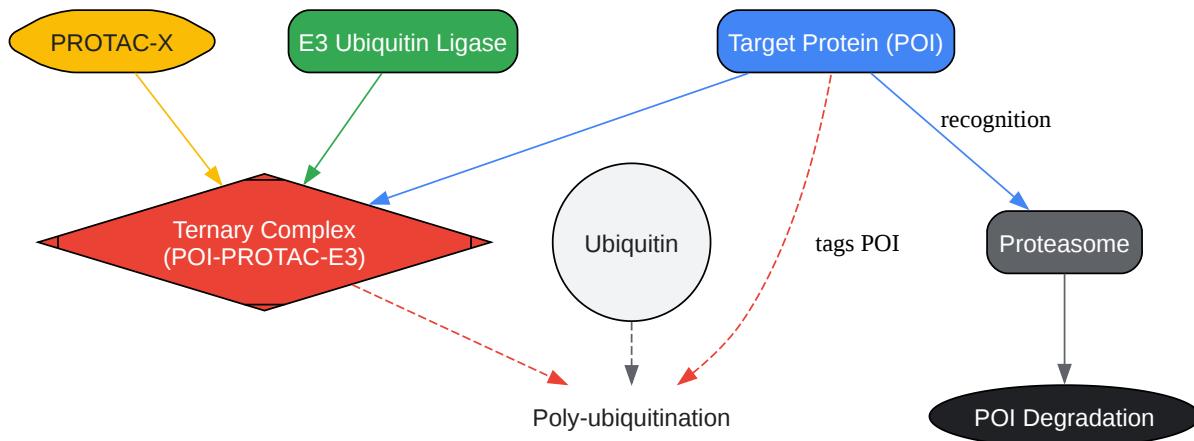
- Dissolve E3L-COOH and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere.
- Add DIPEA to the mixture and stir for 15 minutes at room temperature.
- Add a solution of Intermediate 1 in DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude PROTAC-X by preparative high-performance liquid chromatography (HPLC).
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations



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Caption: A workflow diagram illustrating the two-step synthesis of PROTAC-X using an **m-PEG5-Br** linker.

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Caption: The mechanism of action of PROTAC-X, leading to the degradation of the target protein.

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